molecular formula C9H7NO2S B1603606 Methyl thieno[3,2-C]pyridine-2-carboxylate CAS No. 478149-07-4

Methyl thieno[3,2-C]pyridine-2-carboxylate

Cat. No.: B1603606
CAS No.: 478149-07-4
M. Wt: 193.22 g/mol
InChI Key: HAAMRBSFJYFWFW-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-C]pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system combining a thieno ring and a pyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Methyl thieno[3,2-C]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with non-receptor tyrosine kinases such as Src, which are implicated in various diseases including cancer and osteoporosis . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of various human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) . The compound induces apoptosis and alters the cell cycle, causing a decrease in the percentage of cells in the G0/G1 phase. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as Src kinase, inhibiting their catalytic activity . This binding disrupts the normal phosphorylation events required for signal transduction, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell growth and prolonged induction of apoptosis in cancer cells. The compound’s efficacy may diminish over extended periods due to potential degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various cellular components . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological effects. For instance, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[3,2-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product. The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can also help in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl thieno[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms, often facilitated by catalysts or under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Methyl thieno[3,2-C]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable ring structure and reactivity.

Comparison with Similar Compounds

  • Methyl thieno[2,3-b]pyridine-2-carboxylate
  • Methyl thieno[2,3-c]pyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Comparison: Methyl thieno[3,2-C]pyridine-2-carboxylate is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as methyl thieno[2,3-b]pyridine-2-carboxylate and methyl thieno[2,3-c]pyridine-2-carboxylate, it may exhibit different physical properties, reactivity, and biological effects. These differences make it a distinct compound with unique applications in various fields.

Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMRBSFJYFWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621967
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-07-4
Record name Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478149-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[3,2-c]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloropyridine-3-carboxaldehyde (D-1) (1.4 g, 10 mmol) dissolved in DMF (10 mL) and water (1 mL) were added K2CO3 (1.66 g, 12 mmol) and methyl thioglycolate (1.07 mL, 12 mmol) portion-wise. The reaction mixture was stirred at 45° C. overnight and then quenched with cold water. The flask was placed on ice to enhance precipitation. The precipitate was collected by filtration and air-dried to afford the title compound (1.23 g). MS (m/z): 194 (M+1)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-pyridine-3-carbaldehyde (1.50 g, 8.06 mmol) in DMF (10 mL) and water (1 mL) was added K2CO3 (1.34 g, 9.68 mmol) and methyl thioglycolate (0.87 mL, 9.68 mmol). The mixture was heated at 45° C. for 18 hours. The reaction mixture was removed from the heating bath and diluted with water (50 mL). After 1 hour, the fluffy solid that formed was filtered and washed with water. The material thus obtained was dried in a 60° C. vacuum oven to a constant weight of 0.92 g (59%). MS m/z 194 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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